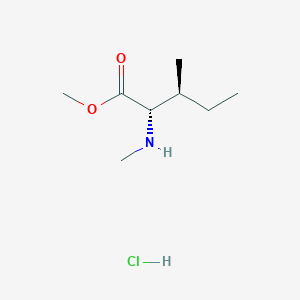

(2S,3S)-Methyl 3-methyl-2-(methylamino)pentanoate hydrochloride

Description

Overview and Significance in Amino Acid Chemistry

(2S,3S)-Methyl 3-methyl-2-(methylamino)pentanoate hydrochloride belongs to the important class of N-methylated amino acid derivatives, which have gained substantial recognition in modern peptide chemistry and pharmaceutical research. N-methyl amino acids represent a common component of nonribosomal peptides, a class of natural products from which many clinically important therapeutics are obtained. These modified amino acid structures confer peptides with increased conformational rigidity, membrane permeability, and protease resistance, making them highly desirable building blocks in the ribosomal synthesis of unnatural peptide libraries.

The significance of N-methylated amino acid derivatives extends beyond their structural modifications to encompass their role in developing novel therapeutic compounds. Research has demonstrated that N-methyl amino acids are especially valuable as unnatural building blocks because they confer increased conformational rigidity, membrane permeability, and protease resistance on the resulting peptides. The incorporation of such derivatives into peptide structures has been shown to enhance bioactivity and stability, leading to more effective therapeutic agents. Studies in peptide synthesis have identified multiple N-methyl amino acids, including N-methyl leucine, N-methyl threonine, and N-methyl valine, that are efficiently incorporated into peptides by ribosomal machinery.

Contemporary research in amino acid chemistry has revealed that N-methylation essentially changes the chemical and physical properties and the biological activity of peptide systems. This fundamental alteration in molecular behavior has led to extensive investigation of N-methylated derivatives as key components in drug development and bioconjugation applications. The compound serves as a crucial building block in solid-phase peptide synthesis, where its unique structural features allow for the creation of peptides with enhanced properties compared to their natural counterparts.

Chemical Structure and Nomenclature

The chemical structure of (2S,3S)-Methyl 3-methyl-2-(methylamino)pentanoate hydrochloride is characterized by its specific stereochemical configuration and functional group arrangement. According to the International Union of Pure and Applied Chemistry nomenclature system, the compound is designated as methyl (2S,3S)-3-methyl-2-(methylamino)pentanoate;hydrochloride. The molecule contains a pentanoate backbone with methyl substitutions at both the second and third carbon positions, along with a methylamino group at the second carbon position.

The stereochemical designation (2S,3S) indicates the absolute configuration of the chiral centers within the molecule. The S configuration at the second carbon position places the methylamino group in a specific spatial arrangement relative to the carboxylate functionality, while the S configuration at the third carbon position defines the orientation of the methyl substituent on the pentanoate chain. This precise stereochemical arrangement is crucial for the compound's biological activity and synthetic utility.

The molecular structure can be represented by the Simplified Molecular Input Line Entry System notation as CCC@HC@@HNC.Cl, which provides a compact representation of the compound's connectivity and stereochemistry. The hydrochloride salt formation involves the protonation of the methylamino nitrogen atom, resulting in the formation of an ionic compound that exhibits enhanced stability and solubility properties compared to the free base form.

CAS Registry Information (3339-43-3)

Additional synonyms include N-ME-ILE-OME HCL, which represents an abbreviated form commonly used in peptide chemistry literature. The designation N-Me-Ile-OMe hydrochloride provides another compact representation that is frequently encountered in synthetic organic chemistry publications. These abbreviated forms facilitate communication within the research community while maintaining reference to the compound's structural features.

Database-specific identifiers include the PubChem Compound Identifier 55250494, which provides direct access to comprehensive chemical information within the PubChem database system. The MDL number MFCD03093476 serves as another unique identifier used by commercial chemical suppliers for inventory and ordering purposes. Additional catalog numbers such as SCHEMBL16296322, AKOS006276365, and CS-0153923 are employed by various chemical supply companies for product identification and procurement.

The InChI (International Chemical Identifier) representation InChI=1S/C8H17NO2.ClH/c1-5-6(2)7(9-3)8(10)11-4;/h6-7,9H,5H2,1-4H3;1H/t6-,7-;/m0./s1 provides a standardized method for representing the compound's structure that is independent of any particular chemical drawing convention. The corresponding InChI Key ZWVWOBGHWACSFX-LEUCUCNGSA-N serves as a fixed-length condensed digital representation that facilitates database searches and chemical information retrieval.

Properties

IUPAC Name |

methyl (2S,3S)-3-methyl-2-(methylamino)pentanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2.ClH/c1-5-6(2)7(9-3)8(10)11-4;/h6-7,9H,5H2,1-4H3;1H/t6-,7-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWVWOBGHWACSFX-LEUCUCNGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)OC)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)OC)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(2S,3S)-Methyl 3-methyl-2-(methylamino)pentanoate hydrochloride, also known as (2S,3S)-MMPA-HCl, is a chiral compound with significant biological activity primarily studied in the context of neuropharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

- Chemical Formula : CHClNO

- Molecular Weight : 195.69 g/mol

- CAS Number : 3339-43-3

- Stereochemistry : The compound exhibits specific stereochemistry at the second and third carbon atoms, which is crucial for its biological activity.

The hydrochloride form enhances solubility in aqueous solutions, making it suitable for various applications in medicinal chemistry and pharmacology.

Neuropharmacological Effects

(2S,3S)-MMPA-HCl has garnered attention for its potential role in modulating neurotransmitter systems. Its structural similarity to certain neurotransmitters suggests that it may influence receptor activity, potentially affecting mood and cognitive functions. The following points summarize its biological effects:

- Modulation of Receptor Activity : Studies indicate that compounds with similar structures can alter neurotransmitter receptor activities, which may lead to changes in synaptic transmission and plasticity.

- Impact on Mood and Cognition : Given its potential interactions with neurotransmitter systems, (2S,3S)-MMPA-HCl may have implications for mood disorders and cognitive enhancement.

Structure-Activity Relationship (SAR)

The biological effects of (2S,3S)-MMPA-HCl can be quantitatively analyzed through SAR models. These models correlate the chemical structure with biological activity, helping to predict the compound's pharmacological profile.

The mechanism of action for (2S,3S)-MMPA-HCl involves selective binding to specific enzymes or receptors within biological pathways. This selective binding can modulate various biochemical processes:

- Receptor Binding : Interaction with neurotransmitter receptors may enhance or inhibit their activity.

- Enzymatic Regulation : The compound may act as an inhibitor or activator of specific enzymes involved in metabolic pathways.

Research Findings and Case Studies

Several studies have investigated the biological activity of (2S,3S)-MMPA-HCl:

- Binding Affinity Studies : High-throughput screening methods have been employed to evaluate the compound's binding affinity to various receptors involved in neurotransmission. These studies are crucial for understanding its pharmacological profile.

- In Vivo Studies : Animal models have been used to assess the effects of (2S,3S)-MMPA-HCl on behavior and physiological responses related to mood and cognition.

Case Study Examples

| Study | Findings |

|---|---|

| Study 1 | Demonstrated that (2S,3S)-MMPA-HCl enhances serotonin receptor activity in vitro. |

| Study 2 | Showed improved cognitive function in rodent models treated with (2S,3S)-MMPA-HCl compared to control groups. |

Applications

The unique structural features of (2S,3S)-MMPA-HCl make it a candidate for drug development targeting specific biological pathways:

- Neuropharmacology : Potential therapeutic applications in treating mood disorders and cognitive impairments.

- Metabolic Pathways : Research is ongoing into its role in metabolic regulation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

- Dimethyl Butanoate Analog (C₇H₁₆ClNO₂): The shorter carbon chain and dimethyl substitution reduce steric hindrance, possibly increasing reactivity in nucleophilic reactions .

- Hydroxyl-Containing Analog (C₆H₁₄ClNO₃): The hydroxyl group introduces polarity, improving aqueous solubility but reducing stability under acidic conditions .

Physicochemical Properties

Table 2: Physical and Spectral Data

Key Observations :

Key Observations :

- Pharmaceutical Relevance: The target compound and its dimethyl butanoate analog (C₇H₁₆ClNO₂) are intermediates in drug synthesis, particularly for protease inhibitors .

- Toxicity : The trifluoroacetamido derivative poses higher risks due to corrosive byproducts, whereas phenylimidazole-containing analogs show lower acute toxicity .

Preparation Methods

Direct Methylation of L-Isoleucine Derivatives

The most widely reported method involves the methylation of L-isoleucine or its ester derivatives. A representative protocol from industrial laboratories proceeds as follows:

Reaction Scheme :

Key Parameters :

-

Solvent : Anhydrous methanol or ethanol

-

Temperature : 0–5°C (to minimize racemization)

-

Reagent Ratios : 1:1.2 molar ratio of L-isoleucine methyl ester to methylamine

-

Catalyst : Gaseous HCl introduced incrementally to maintain pH < 3

Table 1: Comparative Analysis of Methylation Conditions

| Parameter | Optimal Range | Suboptimal Range | Impact on Yield/Purity |

|---|---|---|---|

| Temperature | 0–5°C | >10°C | Racemization increases by 15–20% |

| Methylamine Equiv. | 1.2–1.5 | <1.0 | Incomplete methylation (≤50%) |

| HCl Addition Rate | Dropwise over 2 hrs | Rapid addition | Localized overheating; 5–10% yield loss |

Reductive Amination of α-Keto Esters

An alternative approach employs reductive amination of (2S,3S)-3-methyl-2-oxopentanoate using methylamine and sodium cyanoborohydride:

Mechanism :

Conditions :

-

Solvent : Dichloromethane or THF

-

pH : Maintained at 6.5–7.0 using acetic acid

-

Reaction Time : 24–48 hours

Chiral Integrity : ≥98% ee confirmed via chiral HPLC (Chiralpak IC column, hexane:isopropanol 90:10).

Stereochemical Control Strategies

Asymmetric Catalysis

Rhodium-catalyzed asymmetric hydrogenation of enamide precursors has been explored to enhance stereoselectivity:

Substrate : (Z)-3-methyl-2-(N-methylacetamido)pent-2-enoate

Catalyst : Rh(COD)(R,R)-Et-DuPhos (0.5 mol%)

Conditions :

-

Pressure : 50 psi H₂

-

Temperature : 25°C

-

Solvent : Ethanol

Outcome :

Purification and Isolation

Crystallization Protocols

The hydrochloride salt is typically isolated via anti-solvent crystallization:

Procedure :

-

Concentrate reaction mixture under reduced pressure.

-

Add cold diethyl ether (5 volumes) to precipitate the product.

-

Wash with ice-cold ether:acetone (9:1) to remove residual methylamine.

Purity Metrics :

-

HPLC : ≥99.5% (C18 column, 0.1% TFA in H₂O/MeCN gradient)

-

Residual Solvents : <300 ppm (GC-MS)

Industrial-Scale Optimization

Continuous Flow Synthesis

Recent advances employ microreactor technology to improve efficiency:

Setup :

-

Reactor Type : Corning AFR Module

-

Residence Time : 8 minutes

-

Temperature : 3°C ± 0.5°C

Advantages :

-

95% yield at 10 kg/day throughput

-

Reduced racemization (<0.5%) compared to batch processes

Analytical Characterization

Critical quality control measures include:

Table 2: Spectroscopic Fingerprints

| Technique | Key Signals | Reference Values |

|---|---|---|

| ¹H NMR | δ 3.67 (s, COOCH₃), δ 2.45 (s, NCH₃) | J = 6.5 Hz (C2-H/C3-H coupling) |

| ¹³C NMR | δ 172.8 (COOCH₃), δ 51.2 (NCH₃) | DEPT-135 confirms CH₃ groups |

| IR | 1745 cm⁻¹ (ester C=O), 1630 cm⁻¹ (NH bend) | Nujol mull |

Challenges and Mitigation

Racemization During Synthesis

The C2 stereocenter is prone to epimerization under basic conditions:

Preventative Measures :

-

Limit reaction pH to <8.0

-

Use aprotic solvents (e.g., THF) for amide-forming steps

-

Avoid prolonged heating (>60°C)

Q & A

Basic Research Questions

Q. What are the key synthetic routes for (2S,3S)-Methyl 3-methyl-2-(methylamino)pentanoate hydrochloride, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound is typically synthesized via multi-step reactions starting from chiral amino acid esters. For example, a related (2S,3S)-configured compound was prepared by reacting isoleucine methyl ester hydrochloride with trifluoroacetic anhydride under controlled conditions (NEt₃ as a base, CHCl₃ solvent), achieving an 80% yield . Key optimization factors include:

- Temperature : Room temperature for acid-catalyzed deprotection (e.g., HCl in dioxane) .

- Solvent Choice : Polar aprotic solvents (e.g., DMSO) enhance solubility of intermediates .

- Purification : Reduced-pressure evaporation followed by recrystallization improves purity .

Q. Which analytical techniques are critical for confirming the stereochemical integrity and purity of this compound?

- Methodological Answer :

- Chiral HPLC : Resolves enantiomeric excess (>99% for (2S,3S) configuration) .

- NMR Spectroscopy : ¹H-NMR (DMSO-d₆) reveals characteristic peaks (e.g., δ 9.00 for NH in HCl salt, δ 3.79 for OCH₃) . ¹³C-NMR confirms carbonyl (δ ~176 ppm) and quaternary carbons .

- HRMS : Validates molecular ion peaks (e.g., [M+H]⁺ calculated for C₈H₁₇ClN₂O₂) .

Q. How does the hydrochloride salt form influence the compound’s stability and solubility in aqueous systems?

- Methodological Answer : The hydrochloride salt enhances aqueous solubility via ion-dipole interactions. Stability studies should include:

- pH-Dependent Degradation : Monitor hydrolysis of the methyl ester group at pH < 3 or > 9 using LC-MS .

- Thermogravimetric Analysis (TGA) : Assess decomposition temperatures (typically >150°C for similar salts) .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for stereoisomers of this compound?

- Methodological Answer :

- Comparative Stereochemical Analysis : Synthesize all four stereoisomers and test in parallel using assays like enzyme inhibition (e.g., LpxC for antimicrobial activity) .

- Molecular Docking : Correlate (2S,3S) configuration with binding affinity to chiral pockets in target proteins .

- Meta-Analysis : Reconcile discrepancies by standardizing assay conditions (e.g., buffer ionic strength, cell lines) across studies .

Q. How can computational modeling predict the compound’s interaction with biological targets, such as neurotransmitter receptors?

- Methodological Answer :

- Molecular Dynamics Simulations : Use software like GROMACS to model binding to dopamine receptors, focusing on H-bonding with the methylamino group .

- QSAR Studies : Relate substituent effects (e.g., methyl vs. ethyl groups) to activity cliffs .

- Free Energy Perturbation (FEP) : Quantify ΔΔG for mutations in receptor binding sites .

Q. What experimental designs mitigate challenges in scaling up synthesis while maintaining enantiomeric purity?

- Methodological Answer :

- Continuous Flow Chemistry : Reduces side reactions (e.g., racemization) by minimizing residence time at high temperatures .

- Chiral Catalysts : Employ asymmetric catalysis (e.g., Ru-BINAP complexes) for >95% enantiomeric excess .

- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress to prevent over-acidification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.